
1,4,5,8-Tetrahydro-1,4-methanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetrahydro-1,4-methanonaphthalene is a chemical compound with a unique structure that includes a methano bridge connecting two naphthalene rings
Preparation Methods
1,4,5,8-Tetrahydro-1,4-methanonaphthalene can be synthesized through a Diels-Alder reaction involving cyclopentadiene and 1,4-benzoquinone . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction and optimizing the conditions to maximize yield and purity.
Chemical Reactions Analysis
1,4,5,8-Tetrahydro-1,4-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-5,8-dione.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using specific catalysts and reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4,5,8-Tetrahydro-1,4-methanonaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,4,5,8-tetrahydro-1,4-methanonaphthalene exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1,4,5,8-Tetrahydro-1,4-methanonaphthalene can be compared with similar compounds such as:
- Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione : Known as the “cage” compound, it has a more complex structure and is used in different applications .
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione: This compound has a similar structure but includes additional functional groups that confer different chemical properties.
The uniqueness of this compound lies in its specific structure and the versatility of its chemical reactions, making it valuable for various research and industrial applications.
Properties
CAS No. |
143726-64-1 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2(7),4,9-triene |
InChI |
InChI=1S/C11H12/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-2,5-6,8-9H,3-4,7H2 |
InChI Key |
ZAKASMBSRWZCCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2=C1C3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone](/img/structure/B12542954.png)
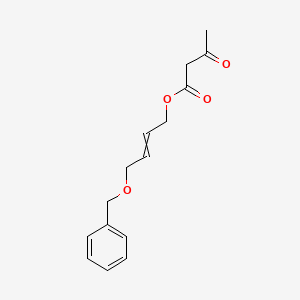
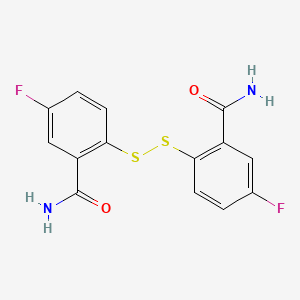
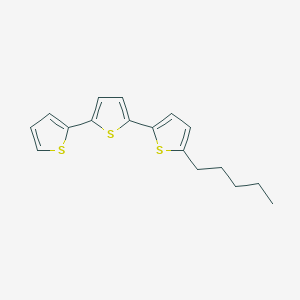
![1-(Prop-2-en-1-yl)-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12542975.png)
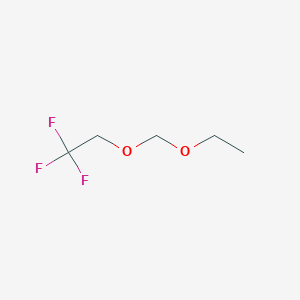
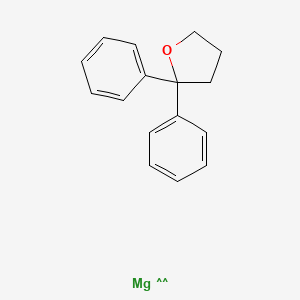
![5-[(Benzyloxy)methyl]-4,5-dihydro-1,2-thiazole](/img/structure/B12542995.png)
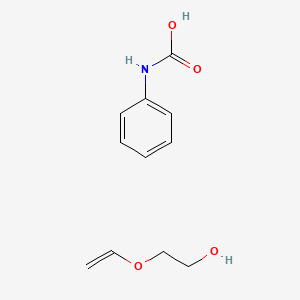
![7-Methylbenzo[c][2,7]naphthyridine](/img/structure/B12543013.png)
![Tribenzyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B12543026.png)
![Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester](/img/structure/B12543028.png)
![Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B12543051.png)
![8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12543052.png)
